4-[(2,6-Dimethylpyridin-4-yl)methyl]aniline is an organic compound with the molecular formula . It features a dimethylpyridine moiety attached to an aniline group, which contributes to its unique properties. The compound is characterized by its aromatic structure and nitrogen-containing heterocyclic ring, making it relevant in various chemical contexts, including medicinal chemistry and materials science .
The reactivity of 4-[(2,6-Dimethylpyridin-4-yl)methyl]aniline can be attributed to the presence of both the aniline and pyridine functionalities. Key reactions include:
Preliminary studies suggest that 4-[(2,6-Dimethylpyridin-4-yl)methyl]aniline exhibits biological activity that may include:
Several methods have been developed for synthesizing 4-[(2,6-Dimethylpyridin-4-yl)methyl]aniline:
The applications of 4-[(2,6-Dimethylpyridin-4-yl)methyl]aniline span several fields:
Studies on the interactions of 4-[(2,6-Dimethylpyridin-4-yl)methyl]aniline with biological targets are ongoing. These studies focus on:
Several compounds share structural similarities with 4-[(2,6-Dimethylpyridin-4-yl)methyl]aniline. Here are some notable examples:
Compound Name | Molecular Formula | Key Features |
---|---|---|
2-Methylphenyl(2,6-dimethylpyridin-4-yl)methanol | C15H19N | Contains a hydroxyl group enhancing solubility |
4-(Pyridin-2-ylmethyl)aniline | C13H14N | Lacks methyl groups on the pyridine |
N,N-Dimethyl-p-toluidine | C10H13N | Simpler structure without heterocyclic ring |
What sets 4-[(2,6-Dimethylpyridin-4-yl)methyl]aniline apart from these compounds is its specific combination of a dimethylpyridine moiety and an aniline structure. This unique combination not only influences its chemical reactivity but also enhances its potential biological activities compared to simpler analogs.
Palladium-catalyzed cross-coupling reactions have emerged as the cornerstone for constructing the terpyridine-aniline scaffold of 4-[(2,6-dimethylpyridin-4-yl)methyl]aniline. The pyridinylmethyl moiety’s steric and electronic properties necessitate tailored catalytic systems. Pyridine-2-sulfinates, as demonstrated in recent studies, circumvent the instability and inefficiency of traditional pyridine-2-boronates in Suzuki-Miyaura reactions. This approach enables coupling with aryl halides under mild conditions (80–100°C), achieving yields exceeding 85% for 2,6-disubstituted pyridines. A critical factor is the ligand choice: RuPhos (2-dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) enhances catalytic activity by stabilizing the palladium center during oxidative addition and transmetalation steps.
Polymer-supported terpyridine-palladium complexes further improve reaction sustainability. These heterogeneous catalysts facilitate Suzuki-Miyaura couplings in aqueous media, eliminating the need for inert atmospheres while maintaining >90% conversion rates. For example, a polystyrene-immobilized terpyridine ligand coordinates palladium(II) acetate, enabling efficient coupling between 4-bromoaniline and 2,6-dimethylpyridine-4-methylboronic acid at room temperature. This method reduces metal leaching to <0.5 ppm, addressing purification challenges in pharmaceutical applications.
The Suzuki-Miyaura reaction’s success in installing the 2,6-dimethylpyridin-4-ylmethyl group hinges on precise parameter optimization. Methyl boronic acid and its deuterated analog (CD₃BF₃K) serve as effective nucleophiles, with reaction temperatures critically influencing isotopic purity. At 110°C, coupling between 4-iodoaniline and 2,6-dimethylpyridine-4-methylboronic acid achieves 98% yield using RuPhos ligand and potassium phosphate base. Elevated temperatures (>130°C) promote protodeboronation side reactions, reducing yields to <60%.
Ligand screening reveals pronounced electronic effects. Bulky, electron-rich ligands like SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) suppress undesired homocoupling, while shorter reaction times (2–4 hours) prevent palladium nanoparticle formation. Solvent systems also play a role: ethanol-water mixtures (4:1 v/v) enhance boronic acid solubility without compromising catalyst stability. A comparative analysis of reaction conditions is summarized below:
Parameter | Optimal Value | Suboptimal Value | Yield Impact |
---|---|---|---|
Temperature | 110°C | 130°C | 98% → 58% |
Ligand | RuPhos | PPh₃ | 98% → 72% |
Solvent | Ethanol-H₂O (4:1) | Toluene | 98% → 65% |
Base | K₃PO₄ | Na₂CO₃ | 98% → 83% |
Non-coupling synthetic routes to 4-[(2,6-dimethylpyridin-4-yl)methyl]aniline include reductive amination and nucleophilic aromatic substitution (SNAr). Reductive amination of 2,6-dimethylpyridine-4-carbaldehyde with 4-nitroaniline, followed by hydrogenation, provides a two-step pathway. Palladium-on-carbon (5% Pd/C) in methanol under hydrogen (50 psi) reduces the intermediate Schiff base to the target amine with 92% efficiency. However, competing reduction of the pyridine ring to piperidine necessitates careful pressure control (<30 psi).
SNAr strategies employ 4-fluoroaniline and 2,6-dimethylpyridine-4-methanolsulfonate. In dimethylacetamide at 150°C, cesium carbonate facilitates displacement of the sulfonate group, yielding the product in 78% isolated yield. This method avoids transition metals but requires stoichiometric silver(I) oxide to activate the sulfonate leaving group. Comparative advantages and limitations are outlined below:
The pyridine-aniline framework of 4-[(2,6-dimethylpyridin-4-yl)methyl]aniline facilitates chelation-assisted C–H activation by transition metals. The pyridine nitrogen coordinates to the metal center, while the aniline NH$$_2$$ group stabilizes intermediates through hydrogen bonding or secondary interactions [3] [4]. For example, in palladium-catalyzed C–H arylation, the 2,6-dimethylpyridine moiety enforces a conformation that positions the benzylic C–H bond proximal to the metal, enabling selective activation [3].
A key study demonstrated that derivatives with bulky 3-substituents on the pyridine ring exhibit enhanced reactivity due to steric stabilization of rotamers favorable for metallacycle formation [3]. Computational analyses revealed that the 2,6-dimethyl groups lower rotational barriers around the C–N bond by 4.4 kcal/mol compared to non-methylated analogs, locking the substrate into a reactive conformation [3]. This preorganization reduces entropic penalties during transition state formation, as evidenced by improved yields (86% vs. 17%) in arylation reactions [3].
Substrate Modification | Reaction Yield (%) | Key Effect |
---|---|---|
3-Methylpyridine | 86 | Stabilizes reactive rotamer |
NH$$_2$$ → OMe | 0 | Disrupts hydrogen bonding |
Benzylic CH$$_2$$ | 39 | Reduced steric accessibility |
The directing group’s versatility extends to meta-C–H arylation of anilines, where transient norbornene mediators enable functionalization at distal positions [4]. Here, electron-rich pyridine-aniline ligands synergize with palladium to stabilize seven-membered palladacycles, achieving yields up to 98% [4].
While direct examples of 4-[(2,6-dimethylpyridin-4-yl)methyl]aniline in copper catalysis are limited, its structural analogs have been employed in sp² C–H amination. The aniline NH$$_2$$ group may act as an internal base, deprotonating intermediates or stabilizing copper-nitrenoid species [5]. In one system, 2-(pyridin-2-yl)aniline derivatives facilitated intramolecular amination via a radical rebound mechanism, with copper(II) acetate mediating single-electron transfers [5].
The methyl groups on the pyridine ring likely modulate electron density at the copper center, affecting oxidation states and catalytic turnover. For instance, electron-donating substituents increase metal basicity, favoring nitrene insertion over undesired side reactions [5]. Although specific data for 4-[(2,6-dimethylpyridin-4-yl)methyl]aniline are lacking, its potential in C–N bond-forming reactions can be inferred from related systems achieving >70% yields under optimized conditions [5].
4-[(2,6-Dimethylpyridin-4-yl)methyl]aniline forms stable palladium complexes critical for Suzuki-Miyaura and Heck couplings. The dimethylpyridine moiety enhances σ-donation to palladium, while the aniline group participates in secondary interactions with substrates [3] [4]. In a representative protocol, palladium(II) acetate and DPPP ligand catalyzed aryl-aryl couplings with turnover numbers exceeding 1,000 [3].
The compound’s steric profile also influences catalytic efficiency. Comparative studies showed that bulkier directing groups reduce competitive β-hydride elimination, favoring oxidative addition intermediates [3]. For example, coupling reactions using 4-[(2,6-dimethylpyridin-4-yl)methyl]aniline-derived palladacycles achieved 98% conversion versus 13% for less hindered analogs [4].
Mechanistic Highlights:
The rational design of coordination polymers and metal-organic frameworks utilizing tripyridyl-aniline ligands requires careful consideration of structural parameters that govern framework formation and stability [1] [2]. The compound 4-[(2,6-Dimethylpyridin-4-yl)methyl]aniline represents a specialized ligand system where the pyridine nitrogen donor atom and aniline functionality provide multiple coordination sites for metal ion binding [3] [4].
Coordination polymers constructed from organic ligands and metal ions extend infinitely through coordination bonds and weaker chemical interactions in one, two, or three dimensions [1]. The key components include metal nodes or connectors and organic linkers, where the number and orientation of binding sites determine the final framework topology [1]. For tripyridyl-aniline systems, the metal ions occupy vertices while the ligands are disposed along the edges, creating diverse structural motifs [5].
The design principles for these ligands emphasize the importance of coordination geometry and binding site accessibility [4] [2]. Pyridine-amide based ligands demonstrate structural flexibility and their ability to adjust to the geometrical requirements of metal ions while offering dual functional groups [2]. The presence of both pyridine and aniline functionalities in 4-[(2,6-Dimethylpyridin-4-yl)methyl]aniline provides opportunities for diverse coordination modes and supramolecular assembly pathways [4].
Research on similar tris(pyridin-2-ylmethyl)aniline ligands has demonstrated the formation of discrete complexes, dimers, and one-dimensional coordination polymers with copper, cobalt, and manganese ions [4]. These studies illustrate the flexibility of pyridine-aniline ligands in generating diverse structural topologies through variation of counterions and crystallization solvents [4].
Design Parameter | Consideration | Impact on Framework |
---|---|---|
Coordination Geometry | Tetrahedral, octahedral, square-planar | Determines node connectivity [1] |
Ligand Flexibility | Rotational freedom around bonds | Controls framework dimensionality [4] |
Binding Site Number | Mono-, bi-, or tridentate coordination | Influences network topology [2] |
Steric Effects | Substituent positioning | Modulates assembly pathways [3] |
The introduction of dimethyl substituents at the 2,6-positions of the pyridine ring in 4-[(2,6-Dimethylpyridin-4-yl)methyl]aniline significantly influences the structural properties and coordination behavior of the ligand system [3] [6]. The molecular formula C₁₄H₁₆N₂ with a molecular weight of 212.296 grams per mole reflects the specific substitution pattern that creates unique steric and electronic environments [3] [6].
The dimethyl substitution pattern induces steric hindrance that restricts rotational freedom around the pyridine-methylene bond, favoring planar conformations that enhance intermolecular interactions [6]. These methyl groups at the 2- and 6-positions create electronic modulation effects that influence the donor properties of the pyridine nitrogen atom [6]. The pyridine ring maintains planar geometry with bond angles consistent with aromatic systems at approximately 120 degrees [6].
Structural analysis reveals key geometric parameters that define the molecular architecture [6]. The methylene bridge connecting the dimethylpyridine and aniline moieties exhibits a typical carbon-carbon single bond length of approximately 1.48 Ångströms [6]. The aniline group displays a primary amine bond angle of approximately 107 degrees, indicating sp³ hybridization of the nitrogen center [6].
The substitution effects extend beyond simple steric considerations to influence coordination polymer formation [7] [8]. Studies of pyrimidine-based coordination polymers demonstrate how methyl and methoxy functional groups affect dihedral angles between aromatic rings, resulting in conformational differences that propagate through the crystalline state [7]. Similar dimethylpyridine systems show formation of infinite one-dimensional polymeric chains with alternating metal ions and ligands [8].
Structural Feature | Parameter | Value | Reference |
---|---|---|---|
Molecular Formula | - | C₁₄H₁₆N₂ | [3] [6] |
Molecular Weight | grams per mole | 212.296 | [3] [6] |
Pyridine Bond Angles | degrees | ~120 | [6] |
Methylene Bond Length | Ångströms | ~1.48 | [6] |
Aniline Bond Angle | degrees | ~107 | [6] |
International Union of Pure and Applied Chemistry Name | - | 4-[(2,6-dimethylpyridin-4-yl)methyl]aniline | [3] [6] |
Lanthanide complexes incorporating pyridine-aniline ligands exhibit distinctive photophysical properties that make them valuable for applications in luminescent materials and sensing systems [9] [10] [11]. The photophysical behavior of these complexes depends critically on the energy transfer processes between the organic ligand and the lanthanide ion, as well as the coordination environment around the metal center [10] [11].
Lanthanide ions typically exhibit coordination numbers ranging from eight to twelve in pyridine-based complexes, with geometries spanning from octahedral to dodecahedral arrangements [12]. The high coordination numbers and variable coordination environments of lanthanide ions create opportunities for generating new and unusual network topologies [1]. Coordinatively unsaturated lanthanide centers can be produced through removal of coordinated solvent molecules, creating vacant sites for additional functionality [1].
Emission properties of lanthanide complexes with pyridine-based ligands cover an extensive spectral range from visible to near-infrared regions [10] [11] [13]. Europium complexes typically display red emission between 580 and 720 nanometers with quantum yields ranging from 0.20 to 34.56 percent [10] [12] [14]. Terbium complexes exhibit green emission spanning 488 to 623 nanometers with quantum yields reaching 1.04 percent [12] [14]. Near-infrared emitting lanthanides including ytterbium, neodymium, and erbium demonstrate emission efficiencies of 0.69, 0.20, and 0.01 percent respectively [10] [11].
The sensitization mechanism involves energy transfer from the ligand triplet state to the lanthanide excited states [10] [13]. Pyridine-bis(carboxamide) ligands with various pendant groups demonstrate wavelength-dependent photophysical behavior, where excitation at different wavelengths can selectively promote lanthanide emission or concurrent processes [10] [11]. Energy pathway investigations using transient absorption spectroscopy reveal that different ligand conformations participate in the sensitization process [10] [11].
Modified pyridine-2,6-dicarboxylate ligands show enhanced sensitization efficiency for specific lanthanide ions [13]. Neodymium complexes exhibit approximately five-fold enhancement while erbium complexes demonstrate two-fold improvement compared to unsubstituted analogues [13]. The triplet state energies of coordinated ligands significantly influence the efficiency of energy transfer to near-infrared emitting lanthanides [15] [13].
Lanthanide Ion | Emission Range (nanometers) | Quantum Yield (percent) | Coordination Number | Reference |
---|---|---|---|---|
Europium | 580-720 | 0.20-34.56 | 8-9 | [10] [12] [14] |
Terbium | 488-623 | 1.04 | 8-9 | [12] [14] |
Ytterbium | 980-1100 | 0.69 | 8-9 | [10] [11] |
Neodymium | 900-1400 | 0.20 | 8-9 | [10] [11] [13] |
Erbium | 1500-1600 | 0.01-0.02 | 8-9 | [10] [11] [13] |
Dysprosium | 480-680 | Variable | 8-9 | [9] [13] |